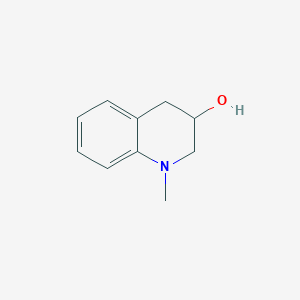

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFBXQKDQVHEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736271 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-65-2 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol and Analogues

Classical Multi-Step Synthesis Pathways for Tetrahydroquinolines

Traditional synthetic routes to the tetrahydroquinoline core often involve multi-step sequences that rely on fundamental organic transformations to construct and functionalize the heterocyclic ring system.

The assembly of the tetrahydroquinoline skeleton classically begins with the synthesis of appropriately substituted open-chain precursors. A common strategy involves the preparation of ortho-substituted anilines or nitrobenzenes that bear a three-carbon chain. For instance, 2-nitroaryl ketones and aldehydes serve as key precursors. nih.gov These can be synthesized through various standard aromatic chemistry techniques, including Friedel-Crafts acylation of nitroaromatics.

Another approach involves the functionalization of pre-existing aniline (B41778) or quinoline (B57606) cores. For example, transition-metal-catalyzed C-H activation has emerged as a powerful tool to introduce functional groups at specific positions, such as the C8 position of the quinoline ring, prior to reduction of the heterocyclic system. thieme-connect.com Furthermore, N-arylamides can be activated with agents like trifluoromethanesulfonyl anhydride (B1165640) to generate reactive intermediates for subsequent cyclization. organic-chemistry.org These functionalization strategies allow for the introduction of desired substituents that are carried through the synthetic sequence to the final tetrahydroquinoline product.

The cornerstone of classical tetrahydroquinoline synthesis is the cyclization step, where the heterocyclic ring is formed. Several robust methods have been established:

Reductive Cyclization: This is one of the most prevalent techniques, particularly starting from ortho-nitroaryl precursors. The simultaneous or sequential reduction of the nitro group to an amine and the reduction of a side-chain ketone or double bond, followed by intramolecular condensation and further reduction, leads to the tetrahydroquinoline ring. nih.gov For example, 2-nitrochalcones can undergo reductive cyclization under catalytic hydrogenation conditions to yield tetrahydroquinolines. nih.govrsc.org Similarly, dissolving metal reductions using reagents like iron powder in acetic acid can initiate the reduction of a nitro group, leading to an aniline that cyclizes via an intramolecular Michael addition. nih.gov

Acid-Catalyzed Cyclization: Acid-catalyzed ring closure, such as the Combes synthesis or the Doebner-von Miller reaction, can produce quinolines, which are then subsequently reduced to tetrahydroquinolines. More direct approaches involve acid-promoted intramolecular cyclization of N-aryl-γ-amino alcohols or related structures. For instance, treatment of certain enamides with a strong acid like triflic acid can trigger a rearrangement and subsequent cyclization cascade to form fused-ring tetrahydroquinolines. nih.gov

Intramolecular Amination: Modern variations of classical pathways include transition-metal-catalyzed intramolecular C-N bond formation. A two-step procedure involving an initial titanium-catalyzed hydroaminoalkylation of an ortho-chlorostyrene with an N-methylaniline, followed by an intramolecular palladium-catalyzed Buchwald–Hartwig amination, provides direct access to the N-methyl-tetrahydroquinoline core. researchgate.net

Modern Catalytic Approaches to N-Methyl Tetrahydroquinoline Synthesis

Contemporary synthetic chemistry has shifted towards more efficient, atom-economical, and selective catalytic methods. These approaches are particularly valuable for synthesizing N-methylated tetrahydroquinolines, avoiding the often harsh conditions of classical N-alkylation methods.

Transition metals are central to many modern synthetic strategies for tetrahydroquinolines, offering high efficiency and functional group tolerance.

A highly effective method for producing N-methyl-1,2,3,4-tetrahydroquinolines is the one-pot reductive N-methylation of quinolines. rsc.org This process uses a simple palladium on carbon (Pd/C) catalyst with paraformaldehyde as the C1 source and molecular hydrogen (H₂) as the reductant. rsc.org This reaction proceeds through the hydrogenation of the quinoline to a tetrahydroquinoline, which is then N-methylated in situ. Direct reductive amination of a pre-formed 1,2,3,4-tetrahydroquinoline (B108954) with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride is also a common and effective method for N-methylation. prepchem.com

The "borrowing hydrogen" methodology has emerged as a sustainable strategy, catalyzed by earth-abundant metals like manganese. nih.govacs.org In this process, a 2-aminobenzyl alcohol and a secondary alcohol react in the presence of a manganese PN³ pincer complex. nih.gov The catalyst temporarily "borrows" hydrogen from the secondary alcohol to form a ketone, which then undergoes condensation with the amino alcohol, followed by cyclization. The catalyst then returns the hydrogen to an intermediate imine, completing the cascade to form the tetrahydroquinoline with water as the only byproduct. nih.govacs.org Other transition metals, including rhodium, gold, and iridium, have also been employed in catalytic tandem reactions for tetrahydroquinoline synthesis. organic-chemistry.orgwhiterose.ac.uk

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd/C, H₂, Paraformaldehyde | Reductive N-methylation | Quinolines | One-pot synthesis of N-methyl-THQs in good to excellent yields. | rsc.org |

| Manganese PN³ Pincer Complex | Borrowing Hydrogen | 2-Aminobenzyl alcohols, Secondary alcohols | Atom-efficient cascade reaction; water is the only byproduct. | nih.govacs.org |

| Rh(I) Complex | Addition/Condensation | Alkyl vinyl ketones, Aminophenylboronic acids | Convergent one-pot synthesis of racemic 2-substituted THQs. | whiterose.ac.uk |

| Gold (AuNPore) | Transfer Hydrogenation | Quinolines, Organosilane/H₂O | Highly efficient and regioselective hydrogenation; reusable catalyst. | organic-chemistry.org |

| Pd/C, H₂ | Reductive Cyclization | 2-Nitroarylketones | Domino reaction with high yields (93-98%). | nih.gov |

Metal-free catalytic systems provide powerful alternatives, often proceeding under mild conditions and offering unique selectivity.

Organocatalysis has seen significant application in tetrahydroquinoline synthesis. Chiral phosphoric acids have proven to be versatile catalysts. They can catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a sequence of dehydrative cyclization followed by an asymmetric reduction using a Hantzsch ester as the hydrogen source. organic-chemistry.org This dual-functionality allows for the construction of the ring and the establishment of stereochemistry in a single catalytic system. Similarly, combining a Brønsted acid with visible-light induction enables a relay cyclization/transfer hydrogenation sequence to afford highly enantiomerically enriched 2-substituted tetrahydroquinolines. organic-chemistry.org

Biocatalysis offers unparalleled selectivity for the synthesis of chiral molecules. While direct biocatalytic synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol is not widely reported, related transformations demonstrate the potential of this approach. For example, racemic tetrahydroquinolines synthesized via chemocatalysis can be resolved through enzymatic deracemization. whiterose.ac.uk Flavin-dependent enzymes like cyclohexylamine (B46788) oxidase (CHAO) can selectively oxidize one enantiomer of a racemic amine, allowing for the isolation of the other in high enantiopurity. whiterose.ac.uk For related heterocyclic systems like tetrahydroisoquinolines, enzymes such as norcoclaurine synthase (NCS) have been shown to catalyze the Pictet-Spengler reaction between dopamine (B1211576) and various aldehydes, showcasing the potential for enzymatic C-C and C-N bond formation to build these scaffolds. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Tetrahydroquinoline Alcohols

The presence of a stereocenter at the C3-hydroxyl position of the target molecule necessitates the use of stereoselective synthetic methods to access single enantiomers or diastereomers.

Asymmetric catalysis is the most direct approach to chiral tetrahydroquinoline alcohols. This can be achieved by the asymmetric reduction of a corresponding ketone or the asymmetric transformation of an achiral precursor.

Asymmetric Hydrogenation/Transfer Hydrogenation: Iridium and rhodium complexes featuring chiral ligands are highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.comnih.gov The reduction of a substituted quinoline or a dihydroquinoline intermediate using a chiral catalyst and H₂ gas can deliver the tetrahydroquinoline product with high enantioselectivity. nih.gov Alternatively, asymmetric transfer hydrogenation uses a hydrogen donor like a Hantzsch ester or formic acid in combination with a chiral catalyst, such as a chiral phosphoric acid, to achieve a similar outcome. organic-chemistry.orgmdpi.com

Asymmetric Cycloaddition: Organocatalytic asymmetric [4+2] cycloadditions are powerful for constructing the tetrahydroquinoline ring while simultaneously setting multiple stereocenters. nih.gov For example, a chiral phosphoramide (B1221513) can catalyze the reaction between in-situ generated ortho-quinone methide imines and alkenes to build chiral tetrahydroquinolines with excellent diastereo- and enantioselectivity. researchgate.net

Stereodivergent Synthesis: A significant advancement is the development of ligand-dependent stereodivergent synthesis. nih.gov By simply switching the chiral ligand used with a palladium catalyst, it is possible to selectively synthesize multiple different stereoisomers of a highly substituted tetrahydroquinoline from the same set of starting materials. nih.gov This strategy provides access to the full complement of a molecule's stereoisomers, which is crucial for pharmacological studies.

| Methodology | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones | Excellent yields and enantioselectivities. | organic-chemistry.org |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Quinoxalines (analogous) | High yields and enantioselectivities; solvent-controlled stereoswitching. | nih.gov |

| Asymmetric [4+2] Cycloannulation | Chiral Phosphoramide (Organocatalyst) | ortho-Aminophenyl p-Quinone Methides | Constructs three contiguous stereocenters with high stereoselectivity. | nih.govresearchgate.net |

| Stereodivergent [4+2] Cycloaddition | Palladium / Switchable Chiral Ligands | Vinyl benzoxazinanone / α-arylidene succinimides | Access to six different stereoisomers by switching the ligand. | nih.gov |

| Biocatalytic Deracemization | Cyclohexylamine Oxidase (CHAO) | Racemic 2-substituted THQs | Resolution of a racemic mixture to yield one enantiopure amine. | whiterose.ac.uk |

Diastereoselective Approaches

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers within a molecule. For tetrahydroquinoline systems, several highly effective strategies have been developed.

A notable approach involves a domino reaction sequence, which can efficiently construct the tetrahydroquinoline core with high diastereoselectivity. For instance, the reduction of an intermediate cyclic imine can proceed with high facial selectivity, leading to a cis relationship between substituents at the C2 and C4 positions. nih.gov This stereocontrol is dictated by the steric hindrance of existing groups on the molecule, which directs the approach of the reducing agent. nih.gov

Another powerful method is the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes. This strategy yields a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (often >20:1 dr). frontiersin.orgnih.gov The reaction proceeds efficiently under mild conditions and tolerates a broad range of functional groups. Similarly, a three-component Povarov reaction employing a chiral phosphoric acid catalyst can produce cis-2,4-disubstituted tetrahydroquinolines with both high yields and excellent enantiomeric excesses. organic-chemistry.org

Furthermore, multicomponent reactions involving isocyanides, allenoates, and 2-aminochalcones have been developed to create complex tetracyclic tetrahydroquinoline derivatives in a highly diastereoselective manner. acs.org These methods highlight the power of convergent synthesis to build molecular complexity rapidly while maintaining stereochemical control.

| Reaction Type | Key Reagents/Catalysts | Achieved Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| [4+2] Annulation | p-Quinone Methides, Cyanoalkenes | >20:1 | frontiersin.orgnih.gov |

| Domino Reaction (Reductive Cyclization) | 5% Pd/C, H₂ | High (cis selectivity) | nih.gov |

| Three-Component Povarov Reaction | Chiral Phosphoric Acid | High (cis selectivity) | organic-chemistry.org |

| Multicomponent Reaction | Isocyanide, Allenoate, 2-Aminochalcone | High | acs.org |

Enantioselective Methodologies (e.g., kinetic resolution, asymmetric hydrogenation)

Accessing single enantiomers of chiral tetrahydroquinolines is frequently achieved through enantioselective strategies, most prominently kinetic resolution and asymmetric hydrogenation.

Kinetic Resolution: This technique involves the differential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. A highly effective method for the kinetic resolution of 2-aryldihydroquinolines involves lithiation using n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine. This process can achieve high levels of enantioselectivity, with enantiomeric ratios (er) up to 99:1. The resulting enantioenriched 1,2-dihydroquinolines can then be converted to other derivatives while retaining their stereochemical integrity. In addition to chemical methods, enzymatic approaches using monoamine oxidase (MAO-N) have been employed for the kinetic resolution of tetrahydroquinolines, yielding unreacted (R)-enantiomers with excellent enantiomeric excess (>99% ee). nih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation stands as one of the most direct and atom-economical methods for producing chiral tetrahydroquinolines. mdpi.com This approach often involves the reduction of a prochiral quinoline or dihydroquinoline precursor using a chiral catalyst.

Iridium-catalyzed hydrogenation of 3,3-diarylallyl phthalimides has been used to generate precursors for 4-aryl tetrahydroquinolines with exceptional enantioselectivity (98-99% ee). nih.govacs.org

Gold-catalyzed tandem reactions , combining hydroamination and asymmetric transfer hydrogenation with a chiral phosphate, provide an efficient route to tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Biomimetic reduction cascades offer another sophisticated pathway. These one-pot reactions can convert readily available starting materials like 2-aminochalcones into chiral tetrahydroquinolines with high yields and enantioselectivities, using a combination of a ruthenium complex and a chiral phosphoric acid.

| Methodology | Catalyst/Reagent System | Substrate Type | Result (ee/er) | Reference |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi / (-)-sparteine | 2-Aryldihydroquinolines | up to 99:1 er | researchgate.net |

| Enzymatic Kinetic Resolution | Monoamine Oxidase (MAO-N) | Tetrahydroquinolines | >99% ee | nih.gov |

| Asymmetric Hydrogenation | Ir-UbaPHOX | 3,3-Diarylallyl phthalimides | 98-99% ee | nih.govacs.org |

| Asymmetric Transfer Hydrogenation | Gold / Chiral Phosphate | N-aryl propargylamines | Excellent ee | organic-chemistry.org |

| Biomimetic Reduction | [Ru(p-cymene)I₂]₂ / Chiral Phosphoric Acid | 2-Aminochalcones | High ee |

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis is a strategic approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.netbccollegeasansol.ac.in This methodology leverages the inherent stereochemistry of compounds from nature, such as amino acids, terpenes, and carbohydrates, to construct more complex chiral targets. bccollegeasansol.ac.innih.govnih.gov The synthesis of a chiral molecule like this compound via this strategy would involve selecting a suitable chiral precursor and chemically modifying it through a series of reactions that preserve the original chiral center(s). bccollegeasansol.ac.in

For example, a synthesis could conceptually begin with a naturally occurring chiral α-amino acid. The amino acid's stereocenter could be retained and incorporated into the final tetrahydroquinoline structure. The synthetic sequence would involve functional group transformations to build the aromatic and heterocyclic rings around the existing chiral framework. This approach is particularly advantageous as it obviates the need for an asymmetric synthesis step, directly transferring chirality from a natural source to the synthetic target. researchgate.net Chemoenzymatic strategies further expand the utility of the chiral pool by using enzymes to perform selective functionalizations, such as hydroxylation, on natural feedstocks to create valuable chiral building blocks. nih.gov

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms that lead to the formation of tetrahydroquinolines is fundamental for optimizing existing synthetic methods and designing new ones. Studies often combine experimental observations with computational analysis to elucidate the complex reaction pathways.

Reaction Kinetic Studies

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. In the synthesis of tetrahydroquinoline derivatives, kinetic analysis has been applied to understand specific reaction steps. For example, variable temperature NMR spectroscopy has been used to determine the kinetic data for the rotation of a tert-butoxycarbonyl (Boc) group in a tetrahydroquinoline precursor, while in situ ReactIR spectroscopy has confirmed the rapid rate of lithiation at low temperatures.

Comparative kinetic studies of the Povarov reaction have shown that the multi-step version, where the imine is pre-formed, is kinetically faster than the one-pot, multi-component version. bohrium.comsci-rad.com It was observed that the desired product could form in as little as 20 minutes. sci-rad.com The choice of catalyst also has a significant impact on reaction kinetics; for instance, using copper(II) triflate (Cu(OTf)₂) as a catalyst was found to accelerate the reaction, though in some cases it led to lower yields of the tetrahydroquinoline product. sci-rad.com

Transition State Analysis and Reaction Energetics (e.g., Povarov reaction mechanisms)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions like the Povarov reaction. researchgate.netrsc.orgrsc.org These studies provide detailed information about transition state structures and the energetics of the entire reaction coordinate.

The Povarov reaction, a key method for tetrahydroquinoline synthesis, does not proceed via a concerted [4+2] cycloaddition. researchgate.net Instead, DFT studies have shown that it is a domino process involving two main stages: researchgate.netrsc.org

A Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between an N-aryl imine and an electron-rich alkene. This step is itself a two-step process that proceeds through a stabilized zwitterionic intermediate. researchgate.netrsc.org

A subsequent stepwise 1,3-hydrogen shift in the resulting cycloadduct, which affords the final tetrahydroquinoline product. researchgate.netrsc.org

Computational analyses have elucidated the geometries of the transition states (TS) involved. For example, in the 1,3-hydrogen shift, the lengths of the breaking C-H bond and the forming N-H bond in the transition state have been calculated. rsc.org Energetic studies reveal that the presence of certain substituents can have a relevant role in the reaction rate, while others have a negligible effect on the activation energy. researchgate.netrsc.org The analysis of DFT-based reactivity indices helps to explain the reactivity and complete regioselectivity observed in these reactions. researchgate.netrsc.org The correlation between transition state distortion energies and activation energies has also been explored as a predictive tool for reaction feasibility. acs.org

| Reaction Step | Species | Key Finding | Computational Method |

|---|---|---|---|

| Aza-Diels-Alder (A-DA) | Zwitterionic Intermediate | Reaction proceeds via a two-step mechanism due to stabilization of this intermediate. | MPWB1K/6-311G |

| Aza-Diels-Alder (A-DA) | Transition State (TS) | N-aryl substituent has minimal impact on activation energy; C-aryl substituent is significant for the reaction rate. | MPWB1K/6-31G* |

| 1,3-Hydrogen Shift | Transition State (TS) | Energetically unfavorable as a concerted four-membered TS; proceeds stepwise. | MPWB1K/6-311G |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, NMR provides critical information about the carbon-hydrogen framework, the substitution pattern, and the stereochemistry of the molecule.

In the ¹H NMR spectrum of a related compound, 1,2,3,4-tetrahydroquinoline (B108954), the protons of the saturated heterocyclic ring appear at distinct chemical shifts. chemicalbook.com For this compound, the introduction of the N-methyl group would result in a singlet peak, typically in the range of 2.5-3.5 ppm. The hydroxyl group at the C3 position would introduce a signal whose chemical shift is dependent on the solvent and concentration, and the proton on the same carbon (H3) would appear as a multiplet due to coupling with the adjacent C2 and C4 protons. The protons on the C2 and C4 positions would also exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and to the H3 proton. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with splitting patterns dictated by their substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. For a similar compound, 6-methyl-1,2,3,4-tetrahydroquinoline, the carbon signals have been assigned, providing a reference for the expected chemical shifts in the target molecule. chemicalbook.com In this compound, the N-methyl carbon would appear at approximately 40-50 ppm. The C3 carbon, bearing the hydroxyl group, would be shifted downfield to around 60-70 ppm. The C2 and C4 carbons would resonate in the aliphatic region, and the aromatic carbons would appear in the 110-150 ppm range.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, which is essential for the complete structural assignment of complex molecules like this compound. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H3 proton and the protons on C2 and C4, confirming their adjacent relationship. It would also delineate the coupling relationships among the aromatic protons, aiding in the determination of their substitution pattern. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For the target molecule, HMQC/HSQC would link the ¹H signals of the N-methyl, C2, C3, C4, and aromatic protons to their corresponding carbon signals in the ¹³C spectrum, allowing for the unambiguous assignment of the carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the heterocyclic ring. For example, NOESY could reveal through-space interactions between the N-methyl group and other protons on the saturated ring, providing insights into its conformational preferences. nih.gov

A summary of expected 2D NMR correlations for this compound is presented in the table below, based on the analysis of related structures.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| N-CH₃ | - | C2, C8a |

| H2 | H3, H2' | C3, C4, C8a |

| H3 | H2, H4 | C2, C4, C4a |

| H4 | H3, H4' | C3, C4a, C5 |

| Aromatic Protons | Other Aromatic Protons | Other Aromatic Carbons, C4a, C8a |

Advanced NMR techniques can provide deeper insights into the structure and dynamics of this compound.

Solid-State NMR (ssNMR): This technique is used to study the structure of materials in the solid state. For a crystalline sample of this compound, ssNMR could be used to determine the number of crystallographically independent molecules in the unit cell and to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Dynamic NMR (DNMR): The tetrahydroquinoline ring in this compound is not planar and can undergo conformational changes, such as ring inversion. DNMR studies, which involve recording NMR spectra at different temperatures, can be used to study these dynamic processes. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for conformational exchange and to identify the most stable conformer(s) in solution.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Interpretations

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high accuracy. This enables the calculation of the elemental formula of this compound, which is C₁₀H₁₃NO. This information is crucial for confirming the identity of the compound and distinguishing it from isomers.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

The fragmentation of related methyl-tetrahydroquinolines and tetrahydroisoquinolines often involves the loss of the methyl group or cleavage of the heterocyclic ring. mcmaster.ca For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a methyl radical: [M-CH₃]⁺

Loss of water: [M-H₂O]⁺, driven by the presence of the hydroxyl group.

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can lead to the formation of characteristic fragment ions.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

The proposed fragmentation pathways can be used to interpret the MS/MS spectrum and confirm the structure of the molecule. A table summarizing the expected major fragment ions for this compound is provided below.

| m/z of Fragment Ion | Proposed Structure/Loss |

| 163 | [M]⁺ (Molecular Ion) |

| 162 | [M-H]⁺ |

| 148 | [M-CH₃]⁺ |

| 145 | [M-H₂O]⁺ |

| 130 | RDA fragment or [M-CH₃-H₂O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2800-3100 cm⁻¹. The N-H stretching vibration is absent due to the N-methylation. The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-O stretching of the secondary alcohol would also appear in this region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com Aromatic C-H and C=C stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

The expected vibrational frequencies for key functional groups in this compound are summarized in the table below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 (strong) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1000-1200 | Weak |

| C-N Stretch | 1000-1300 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No published experimental UV-Vis absorption spectra or analyses of the electronic transitions specifically for this compound are available. While data exists for the parent 1,2,3,4-tetrahydroquinoline scaffold, providing that information would not adhere to the strict focus on the title compound. The electronic transitions of this compound would be influenced by the combination of the N-methyl and C3-hydroxyl substituents, making extrapolation from related compounds scientifically unsound without experimental validation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

A search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, information regarding its absolute stereochemistry, solid-state conformation, crystal growth methodologies, data collection and refinement strategies, or intermolecular interactions is not available.

Crystal Growth Methodologies

There are no published methods for the crystallization of this compound.

Data Collection and Refinement Strategies

Without a crystal structure, no data on collection and refinement parameters can be provided.

Analysis of Intermolecular Interactions and Packing Arrangements

An analysis of the crystal packing and intermolecular forces, such as hydrogen bonding and van der Waals interactions, is not possible without experimental crystallographic data.

Computational and Theoretical Investigations of 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insight into electron distribution, orbital energies, and the nature of chemical bonds.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This involves mapping the potential energy surface to locate stable structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds by comparing theoretical values with experimental measurements.

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) are common applications of computational chemistry. mdpi.comnih.govnih.gov For instance, DFT calculations have been successfully used to predict the vibrational spectra of related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline. researchgate.netnih.gov Similarly, computational approaches exist for predicting ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy for various organic compounds. nih.gov Despite the availability of these methods, specific predicted spectroscopic parameters for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol have not been reported.

Reaction Mechanism Elucidation Through Computational Modeling

The synthesis of this compound can be envisaged through several synthetic routes, with a common approach being the intramolecular cyclization of a suitably substituted N-methylaniline precursor. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the step-by-step mechanism of such reactions. These studies can map out the entire reaction pathway, identifying key intermediates and transition states.

A plausible synthetic route that can be computationally modeled is the reaction of an N-methylated aminobenzyl alcohol derivative, which undergoes cyclization. The mechanism likely involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the electrophilic carbon center, and subsequent steps to yield the final tetrahydroquinoline ring structure. Computational studies can explore the feasibility of different pathways, such as acid-catalyzed or metal-catalyzed cyclizations, by calculating the potential energy surface of the reaction. For instance, in related quinoline (B57606) syntheses, computational models have been used to investigate the cyclization of 2-amino benzyl (B1604629) alcohol with ketones, providing a detailed free energy profile of the reaction. researchgate.net

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting molecular configuration that is not directly observable experimentally. Computational methods allow for the precise localization of these transition states and the calculation of the energy barrier (activation energy) that must be overcome for the reaction to proceed.

For the formation of this compound, a key transition state would be associated with the ring-closing step. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31++G**), can be employed to optimize the geometry of this transition state. researchgate.netresearchgate.net Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energy of the transition state, relative to the reactants, provides the activation energy. This value is crucial for predicting the reaction rate and understanding how different substituents or reaction conditions might affect it. In a theoretical study on the nitration of tetrahydroquinoline, for example, the σ complexes and transition states for the four possible nitro isomers were optimized to understand the regioselectivity of the reaction. researchgate.net A similar approach can be applied to model the cyclization leading to this compound.

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for a key reaction step.

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G | Gas Phase | 25.8 |

| B3LYP/6-31G | Water (PCM) | 22.5 |

| M06-2X/6-311+G | Gas Phase | 23.1 |

| M06-2X/6-311+G | Water (PCM) | 20.3 |

Reaction Pathway Mapping

Beyond identifying individual transition states, computational modeling can map the entire reaction pathway, connecting reactants, intermediates, transition states, and products on a potential energy surface. This provides a comprehensive picture of the reaction mechanism. For the synthesis of this compound, this would involve tracing the energy changes as the precursor molecule undergoes conformational changes, bond breaking, and bond formation.

The synthesis of the analogous 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline provides a basis for postulating the key intermediates in the formation of the N-methyl derivative. researchgate.net A typical reaction pathway for the formation of this compound might include the following key species, which can be computationally characterized:

Reactant Complex: The initial association of the precursor molecule with any catalysts or reagents.

Intermediate 1: An activated form of the precursor, for example, through protonation or coordination to a metal catalyst.

Transition State 1 (TS1): The transition state for the ring-closing step.

Cyclized Intermediate: The immediate product of the cyclization, which may not yet be the final product.

Transition State 2 (TS2): A transition state for a subsequent rearrangement or deprotonation step.

Product Complex: The final product, possibly still associated with other species.

The energies of these species relative to the starting materials can be calculated to construct the reaction profile.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial state | 0.0 |

| Intermediate 1 | Activated Precursor | +5.2 |

| TS1 | Ring-Closing Transition State | +20.3 |

| Cyclized Intermediate | Initial Ring Product | -2.5 |

| TS2 | Deprotonation Transition State | +3.1 |

| Product Complex | Final Product | -15.7 |

Derivatization Strategies and Synthesis of Analogues Based on the 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol Scaffold

Introduction of New Functional Groups onto the Core Structure

The introduction of new functional groups onto the 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol scaffold can be achieved through various synthetic methodologies targeting the aromatic ring, the nitrogen atom, or the hydroxyl group.

Aromatic Ring Functionalization:

Electrophilic aromatic substitution reactions are a common strategy to introduce substituents onto the benzene (B151609) ring of the tetrahydroquinoline core.

Halogenation: Bromination of N-substituted 2-phenyl-1,2,3,4-tetrahydroquinolines has been shown to selectively occur at the C-6 position. researchgate.net This provides a handle for further transformations such as cross-coupling reactions.

Nitration: Under carefully controlled conditions, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, allowing for a wide range of further derivatization. nih.gov

N-Acylation and N-Alkylation:

The tertiary nitrogen in this compound is generally unreactive towards further alkylation. However, derivatization at the nitrogen is a key step in the synthesis of the parent scaffold, often starting from 1,2,3,4-tetrahydroquinoline (B108954). For instance, acylation of 1,2,3,4-tetrahydroquinoline with acyl chlorides, such as 2-(4-isobutylphenyl)propanoyl chloride, followed by reduction, can yield N-substituted derivatives. mdpi.com

O-Functionalization:

The hydroxyl group at the C-3 position is a prime site for modification.

Etherification: Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can produce the corresponding esters, which can act as prodrugs or modify the compound's lipophilicity.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Functional Group |

| Bromination | Bromine in acetic acid | C-6 | -Br |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Aromatic Ring | -NO₂ |

| N-Acylation (on precursor) | Acyl chloride, triethylamine | N-1 | -C(O)R |

| O-Esterification | Acyl chloride, pyridine | O at C-3 | -O-C(O)R |

Homologation and Chain Elongation at Reactive Sites

Homologation and chain elongation strategies can be applied to substituents introduced onto the core structure, allowing for the extension of carbon chains and the introduction of more complex functionalities.

For instance, a formyl group introduced on the aromatic ring can undergo a Wittig reaction to introduce a carbon-carbon double bond, which can then be further modified. Similarly, a cyano group can be hydrolyzed to a carboxylic acid, which can then be subjected to chain elongation protocols like the Arndt-Eistert synthesis.

Synthesis of Heterocyclic Fused Systems Utilizing this compound as a Precursor

The tetrahydroquinoline scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.govrsc.org While direct examples using this compound are not prevalent, analogous reactions with related tetrahydroquinolines demonstrate the potential of this approach.

For example, condensation reactions of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various methylene-active compounds can lead to the formation of coumarin-fused dihydroquinolines. nih.gov Similarly, intramolecular cyclization reactions can be designed to create fused ring systems. For instance, a suitably substituted tetrahydroquinoline derivative could undergo an intramolecular Heck reaction to form a new five- or six-membered ring.

| Starting Material Analogue | Reagents | Fused System |

| 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl cyanoacetate, piperidine | Coumarin-fused dihydroquinoline |

| N-aralkylsulphonamides | Acid | Tetrahydroisoquinolines and homologues |

Structural Modifications for Exploring Structure-Reactivity Relationships

Systematic structural modifications are crucial for understanding how changes in the molecule's architecture affect its chemical reactivity. Key modifications for the this compound scaffold include:

Varying Substituents on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the nucleophilicity of the ring and the reactivity of the benzylic positions.

Alteration of the Hydroxyl Group's Position: Moving the hydroxyl group to other positions on the aliphatic part of the ring (e.g., C-2 or C-4) would create new isomers with different chemical properties and potential biological activities.

These modifications can be systematically explored to build a comprehensive understanding of the structure-reactivity landscape of this class of compounds.

Exploration of Stereoisomeric and Diastereomeric Analogues

The this compound molecule contains a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-methyl-1,2,3,4-tetrahydroquinolin-3-ol. The synthesis and separation of these stereoisomers are important for studying their distinct properties.

Furthermore, the introduction of additional stereocenters, for example at the C-2 or C-4 positions, would lead to the formation of diastereomers. The stereoselective synthesis of such analogues is a significant challenge but offers the potential to create molecules with highly specific three-dimensional structures.

Methods for achieving stereocontrol in the synthesis of tetrahydroquinolines include:

Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.

Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction.

Resolution: Racemic mixtures can be separated into their constituent enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The synthesis of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been shown to proceed stereoselectively to yield cis isomers. researchgate.net This highlights the potential for controlling the stereochemistry in related systems.

Advanced Applications and Material Science Perspectives of 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives

Role as Ligands in Catalysis and Asymmetric Synthesis

Functionalized nitrogen-containing heterocycles, including derivatives of 1,2,3,4-tetrahydroquinoline (B108954), serve as valuable templates for chiral auxiliaries in the field of asymmetric synthesis. nih.gov Their ability to coordinate with metal centers makes them promising candidates for ligands that can induce stereoselectivity in a variety of organic transformations.

The nitrogen atom and the hydroxyl group in 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol provide two potential coordination sites, allowing it to act as a bidentate ligand. While specific complexation studies on this exact molecule are not extensively detailed in the reviewed literature, research on analogous structures, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrates the principle. This related compound acts as a bidentate ligand, coordinating with transition metals like Cu²⁺ and Co²⁺ in a 2:1 ligand-to-metal ratio. mdpi.com Such studies establish that the tetrahydro-heterocycle framework can effectively form stable complexes with transition metal salts. mdpi.com The formation of these metal-ligand complexes is a critical first step in the development of new catalysts. The steric and electronic properties of the substituents on the tetrahydroquinoline ring, such as the N-methyl and 3-hydroxyl groups, are expected to influence the geometry and stability of the resulting metal complexes, which in turn dictates their catalytic potential.

The utility of tetrahydroquinoline derivatives as ligands is demonstrated in various metal-catalyzed reactions. For instance, a straightforward synthesis of 1-(3-indolyl)-tetrahydroisoquinolines has been successfully developed using simple copper and iron catalysts, where the tetrahydroisoquinoline itself is a core reactant and part of the catalytic cycle. nih.gov The performance of these catalytic systems is influenced by the substitution on the heterocyclic ring.

In a study involving copper and iron catalysis for C-H functionalization, various N-substituted and ring-substituted indoles were coupled with N-protected tetrahydroisoquinoline. nih.gov The yields varied depending on the specific catalyst and the steric and electronic nature of the substituents, highlighting the ligand's role in the reaction's efficiency.

| Entry | Catalyst | Substituent on Indole | Product | Yield (%) |

| 1 | Cu(OAc)₂ | N-Methyl | 3i | 70 |

| 2 | Fe(NO₃)₃·9H₂O | N-Methyl | 3i | 65 |

| 3 | Cu(OAc)₂ | 2-Methyl | 3j | 67 |

| 4 | Fe(NO₃)₃·9H₂O | 2-Methyl | 3j | 23 |

| 5 | Cu(OAc)₂ | 5-Bromo | 3m | 88 |

| 6 | Cu(OAc)₂ | 5-Nitro | 3o | 89 |

Table 1: Comparison of Copper and Iron Catalysis in the Synthesis of 1-(3-indolyl)-tetrahydroisoquinolines. Data sourced from a study on C-H functionalization. nih.gov

The results show that the copper catalyst generally performs well, even with sterically hindered substrates like 2-methylindole (B41428) (67% yield). nih.gov In contrast, the iron catalyst is less effective for the same substrate, yielding only 23% of the product, suggesting that the metal-ligand interaction is highly specific and crucial for catalytic turnover. nih.gov These findings underscore the potential of tailoring tetrahydroquinoline-based ligands to optimize specific organic transformations.

Precursors for Polymeric Materials and Functional Polymers

The tetrahydroquinoline framework can be incorporated into larger macromolecular structures, serving as a monomeric unit for the synthesis of functional polymers. The stability and reactivity of the ring system allow for various polymerization strategies.

The synthesis of functional polymers begins with the preparation of suitable monomers. For tetrahydroquinoline-based polymers, this involves introducing polymerizable functional groups onto the heterocyclic core. While direct polymerization of this compound is not prominently documented, the synthesis of related functionalized tetrahydroquinolines that can act as precursors is established. For example, 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones have been synthesized to serve as antioxidant precursors. researchgate.net The synthetic route involves multiple steps, including Boc protection, hydroxylation, and oxidation, demonstrating that the core structure can be chemically modified to introduce desired functionalities. researchgate.net

A general strategy for creating monomers from a molecule like this compound would involve converting the hydroxyl group at the 3-position into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through esterification. Alternatively, functional groups could be introduced onto the aromatic ring, which could then participate in polymerization reactions like polycondensation or cross-coupling polymerization.

Dye and Pigment Chemistry Applications

The quinoline (B57606) ring system is a known chromophore, a fundamental component in the chemistry of dyes. nih.gov By extending the conjugation of the aromatic system through chemical reactions, derivatives of 1,2,3,4-tetrahydroquinoline can be converted into colorful compounds suitable for use as dyes and pigments.

A prominent method for creating color from such precursors is the synthesis of azo dyes. This typically involves diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. nih.govniscpr.res.in Research has demonstrated the synthesis of novel azo dyes incorporating a quinoline structure. niscpr.res.in In one such synthesis, 2-chloroquinoline-3-carbaldehyde (B1585622) is used as a starting material, which is then converted through several steps into a diazonium salt intermediate. niscpr.res.in This intermediate is subsequently coupled with various phenol derivatives to produce a range of brightly colored azo dyes. niscpr.res.in

These newly synthesized quinoline-based azo dyes exhibit a variety of hues and demonstrate good to excellent fastness properties, making them potentially valuable in the textile and materials industry. niscpr.res.in The specific color and properties of the dye are dependent on the nature of the substituents on both the quinoline and the coupling partner. nih.govniscpr.res.in

| Compound | Molecular Formula | M.p. (°C) | LCMS (m/z) [M+] | Key ¹H NMR Signals (δ ppm) |

| Azo Dye Derivative 1 | C₂₈H₂₃ClN₆O₃ | 216 | 526.15 | 2.21 (s, CH₃), 7.21–8.87 (m, 4H, quinoline ring), 9.22 (s, C5-H, quinoline) |

Table 2: Characterization data for a representative quinoline-incorporating azo dye. Data sourced from a study on the synthesis and application of quinoline-based dyes. niscpr.res.in

The successful synthesis and favorable properties of these compounds confirm that the quinoline scaffold, and by extension its tetrahydroquinoline precursors, are highly relevant to the field of dye and pigment chemistry.

Exploration as Non-Pharmaceutical Chemical Probes

The exploration of this compound or its derivatives as non-pharmaceutical chemical probes is not documented in the available scientific research. The existing patent information focuses exclusively on the development of derivatives for therapeutic purposes, specifically as VR1 antagonists for treating a range of medical conditions. google.com.na There is no evidence of this compound being investigated as a tool for biological or environmental sensing in a non-pharmaceutical context.

Future Research Directions and Emerging Trends in 1 Methyl 1,2,3,4 Tetrahydroquinolin 3 Ol Research

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

A significant shift from traditional batch processing towards more sustainable and efficient manufacturing is underway in chemical synthesis. This transition is particularly relevant for the production of heterocyclic scaffolds like tetrahydroquinoline.

Continuous flow chemistry, utilizing microreactors or tube reactors, is emerging as a powerful technology in organic synthesis. researchgate.net Unlike traditional batch methods, flow chemistry involves pumping reagents through a temperature-controlled reactor, enabling precise control over reaction conditions. rsc.org This technology offers several advantages applicable to the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and reduced reaction times. researchgate.nettue.nl

The use of continuous-flow reactors could streamline the production of this compound by allowing for the telescoping of multiple reaction steps without the need for isolating intermediates, thus minimizing waste and production time. researchgate.netacs.org Research into the synthesis of related tetrahydroisoquinolines has already demonstrated the potential of flow microreactors to achieve fast, efficient, and highly reproducible outcomes by maintaining exquisite thermal control, a critical parameter in many cyclization reactions. nih.gov

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and highly efficient due to high surface-area-to-volume ratio. researchgate.net |

| Mass Transfer | Limited by stirring speed and vessel geometry. | Enhanced due to small diffusion distances and effective mixing. tue.nl |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small internal volumes and superior temperature control. researchgate.net |

| Scalability | Often problematic ("scaling-up"). | More straightforward by operating the reactor for longer periods ("scaling-out"). tue.nl |

| Reaction Time | Can be lengthy, often requiring hours or days. rsc.org | Significantly reduced, often to minutes or seconds. researchgate.netrsc.org |

This table provides a comparative overview of batch versus continuous flow reactor characteristics applicable to chemical synthesis.

The production of this compound can be significantly improved by adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comresearchgate.net These principles provide a framework for developing more sustainable synthetic routes. msu.eduresearchgate.net

Key principles relevant to this compound's synthesis include:

Waste Prevention : Designing syntheses to minimize waste is preferable to treating waste after it has been created. msu.edu Flow chemistry, for instance, can contribute to waste reduction. researchgate.net

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Multi-component reactions are an excellent example of this principle in action. nih.gov

Catalysis : The use of catalytic reagents (which are used in small amounts and can be recycled) is superior to stoichiometric reagents. msu.edu Developing efficient catalysts for tetrahydroquinoline synthesis is a key research area. mdpi.com

Safer Solvents and Auxiliaries : Minimizing or eliminating the use of auxiliary substances like solvents is crucial. sigmaaldrich.com Research into solvent-free reactions or the use of greener solvents like water is a promising direction. researchgate.net

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. msu.edu

| Principle of Green Chemistry | Application to this compound Synthesis |

| 1. Prevention | Redesigning synthetic pathways to reduce byproduct formation. sigmaaldrich.com |

| 2. Atom Economy | Utilizing multi-component reactions that incorporate most atoms from reactants into the product. msu.edu |

| 3. Less Hazardous Syntheses | Using and generating substances with little to no toxicity. sigmaaldrich.com |

| 4. Designing Safer Chemicals | Modifying the scaffold to reduce toxicity while maintaining function. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. researchgate.net |

| 6. Design for Energy Efficiency | Employing energy-efficient methods like microwave irradiation or conducting reactions at room temperature. msu.eduresearchgate.net |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable biomass instead of depleting petrochemicals. msu.edu |

| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through more selective chemistry. sigmaaldrich.com |

| 9. Catalysis | Using highly selective catalysts (e.g., biocatalysts, metal catalysts) over stoichiometric reagents. msu.edumdpi.com |

| 10. Design for Degradation | Designing the molecule to break down into innocuous products after its use. |

| 11. Real-time Analysis | Implementing in-process monitoring to prevent the formation of hazardous byproducts. msu.edu |

| 12. Inherently Safer Chemistry | Choosing reagents and reaction conditions to minimize the potential for accidents. sigmaaldrich.com |

This table outlines the 12 principles of green chemistry and their potential application in the synthesis of the target compound. sigmaaldrich.commsu.edu

Application of Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. appliedclinicaltrialsonline.com For this compound, these technologies can be applied to predict its chemical reactivity, physicochemical properties, and potential biological activities, thereby guiding experimental work more efficiently. nih.gov

Development of Novel Analytical Techniques for Characterization

While standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are effective for structural elucidation, future research will likely focus on developing more advanced and efficient characterization methods. mdpi.comnih.gov There is a growing need for techniques that allow for real-time analysis of reactions, providing immediate feedback on reaction progress, yield, and impurity profiles.

The integration of analytical instruments directly into continuous flow systems allows for the real-time monitoring of the synthesis of tetrahydroquinoline derivatives. chemai.io This approach can accelerate optimization and ensure consistent product quality. Additionally, the development of novel chiral separation techniques is crucial for analyzing and isolating specific stereoisomers of substituted tetrahydroquinolines, as different enantiomers can possess distinct biological activities. nih.gov

Exploration of Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a powerful tool in medicinal and combinatorial chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity. nih.gov

The tetrahydroquinoline scaffold is well-suited for synthesis via MCRs, such as the Povarov reaction, which typically involves an aniline (B41778), an aldehyde, and an alkene. nih.govmdpi.com Future research could explore novel MCRs to synthesize a diverse library of analogues based on the this compound core. By systematically varying each of the components, chemists can create a wide range of structurally diverse molecules, which can then be screened for various biological activities or material properties. researchgate.net This strategy shortens synthetic sequences and provides rapid access to novel chemical entities for further investigation. nih.gov

Potential for Advanced Functional Material Development

The inherent chemical properties of the tetrahydroquinoline nucleus suggest that its derivatives could serve as building blocks for advanced functional materials. The tetrahydroquinoline scaffold has been identified as an effective electron-donating group, making it an attractive component for dyes used in dye-sensitized solar cells (DSSCs). researchgate.net

Future research on this compound could focus on exploring and enhancing its electronic and photophysical properties. By strategically modifying the core structure—for instance, by introducing various electron-donating or electron-withdrawing groups—it may be possible to tune its properties for specific applications in materials science. This could include the development of new organic semiconductors, components for organic light-emitting diodes (OLEDs), or sensitive chemical sensors. The versatility of the tetrahydroquinoline scaffold provides a rich platform for the rational design of novel materials with tailored functionalities. marketreportanalytics.com

Q & A

Q. What in vitro assays are suitable for evaluating neuroprotective potential?

- Methodological Answer : Use SH-SY5Y cell lines for neurotoxicity assays (MTT or LDH release) under oxidative stress (H₂O₂-induced). For enzyme inhibition, perform kinetic assays (e.g., fluorescence-based detection of Aβ aggregation for Alzheimer’s targets). utilized acetylcholinesterase inhibition assays with donepezil as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.